
5-Cyclopropyl-1,2,4-Oxadiazol-3-amin
Übersicht
Beschreibung
5-Cyclopropyl-1,2,4-oxadiazol-3-amine is a chemical compound with the molecular formula C5H7N3O It belongs to the class of oxadiazoles, which are heterocyclic compounds containing two nitrogen and one oxygen atoms in a five-membered ring structure
Wissenschaftliche Forschungsanwendungen
5-Cyclopropyl-1,2,4-oxadiazol-3-amine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use as a lead compound for the development of new pharmaceuticals, particularly in the treatment of various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
Target of Action
Oxadiazole derivatives are known to interact with a variety of biological targets, contributing to their diverse range of activities .
Mode of Action
It is known that 1,2,4-oxadiazoles can interact with their targets through hydrogen bonding interactions . The presence of nitrogen and oxygen in the oxadiazole ring makes it a good hydrogen bond acceptor .
Biochemical Pathways
Oxadiazole derivatives have been found to impact a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Oxadiazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antiviral, anti-leishmanial, and other activities .
Biochemische Analyse
Biochemical Properties
5-Cyclopropyl-1,2,4-oxadiazol-3-amine plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine . By inhibiting this enzyme, 5-Cyclopropyl-1,2,4-oxadiazol-3-amine can affect neurotransmission and potentially be used in the treatment of neurological disorders. Additionally, this compound interacts with other biomolecules, including proteins involved in cell signaling pathways, thereby influencing various cellular processes.
Cellular Effects
The effects of 5-Cyclopropyl-1,2,4-oxadiazol-3-amine on different cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the expression of genes involved in inflammatory responses, thereby reducing inflammation in certain cell types. Moreover, 5-Cyclopropyl-1,2,4-oxadiazol-3-amine affects cellular metabolism by interacting with enzymes that regulate metabolic pathways, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, 5-Cyclopropyl-1,2,4-oxadiazol-3-amine exerts its effects through various mechanisms. One of the primary mechanisms is enzyme inhibition, where the compound binds to the active site of an enzyme, preventing its normal function . This binding interaction can lead to the inhibition of enzyme activity, resulting in altered biochemical pathways. Additionally, 5-Cyclopropyl-1,2,4-oxadiazol-3-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of 5-Cyclopropyl-1,2,4-oxadiazol-3-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . This compound has shown stability under various experimental conditions, making it suitable for long-term studies. Its degradation products and their potential effects on cellular function need to be carefully monitored. In vitro and in vivo studies have demonstrated that prolonged exposure to 5-Cyclopropyl-1,2,4-oxadiazol-3-amine can lead to sustained changes in cellular processes, highlighting the importance of understanding its long-term impact.
Dosage Effects in Animal Models
The effects of 5-Cyclopropyl-1,2,4-oxadiazol-3-amine vary with different dosages in animal models . At lower doses, this compound has been shown to have therapeutic effects, such as reducing inflammation and modulating neurotransmission. At higher doses, it can exhibit toxic or adverse effects, including cellular toxicity and organ damage. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
5-Cyclopropyl-1,2,4-oxadiazol-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . This compound undergoes metabolic transformations, including oxidation and conjugation reactions, which can influence its activity and function. The interaction with metabolic enzymes can lead to changes in metabolic flux and the levels of specific metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 5-Cyclopropyl-1,2,4-oxadiazol-3-amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding the transport mechanisms is essential for predicting the bioavailability and efficacy of 5-Cyclopropyl-1,2,4-oxadiazol-3-amine in therapeutic applications.
Subcellular Localization
The subcellular localization of 5-Cyclopropyl-1,2,4-oxadiazol-3-amine plays a critical role in its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization can influence the compound’s interactions with biomolecules and its overall biological activity. Understanding the subcellular distribution is crucial for elucidating the precise mechanisms of action of 5-Cyclopropyl-1,2,4-oxadiazol-3-amine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-1,2,4-oxadiazol-3-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of cyclopropylamine with carbon disulfide and hydroxylamine in the presence of a base. The reaction proceeds through the formation of an intermediate thiocarbamate, which is then hydrolyzed to yield the desired oxadiazole compound.
Industrial Production Methods: In an industrial setting, the production of 5-Cyclopropyl-1,2,4-oxadiazol-3-amine may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Process optimization and control are crucial to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Cyclopropyl-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed:
Oxidation: The oxidation of 5-Cyclopropyl-1,2,4-oxadiazol-3-amine can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions may result in the formation of amines or other reduced derivatives.
Substitution: Substitution reactions can produce various substituted oxadiazoles depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
5-Cyclopropyl-1,2,4-oxadiazol-3-amine can be compared with other similar compounds, such as 5-Cyclopropyl-1,3,4-oxadiazol-2-amine and 5-(3-Cyclopropyl-[1,2,4]oxadiazol-5-yl)-1 H -pyridin-2-one. While these compounds share structural similarities, they differ in their chemical properties and potential applications. The uniqueness of 5-Cyclopropyl-1,2,4-oxadiazol-3-amine lies in its specific reactivity and biological activity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
5-cyclopropyl-1,2,4-oxadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-5-7-4(9-8-5)3-1-2-3/h3H,1-2H2,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSZRALIDGBNES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679763 | |
| Record name | 5-Cyclopropyl-1,2,4-oxadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868696-42-8 | |
| Record name | 5-Cyclopropyl-1,2,4-oxadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-CYCLOPROPYL-1,2,4-OXADIAZOL-3-AMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



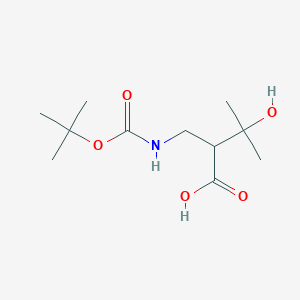
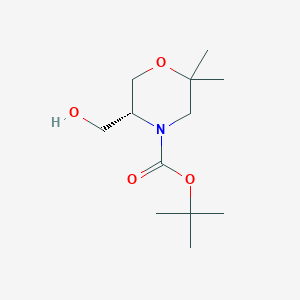
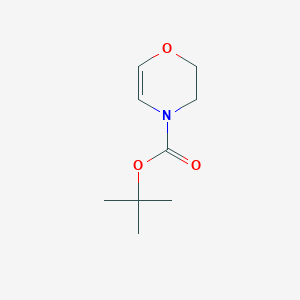
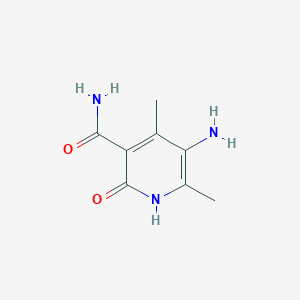



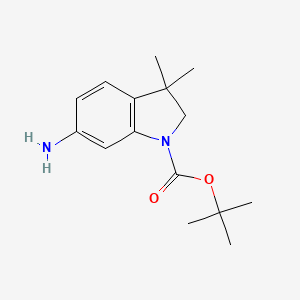

![Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride](/img/structure/B1524290.png)



